N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1256107-25-1
VCID: VC7513570
InChI: InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-4-6-10-7-5-9;/h9-10H,3-7H2,1-2H3;1H
SMILES: CCN(C1CCNCC1)C(=O)C.Cl
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride

CAS No.: 1256107-25-1

Cat. No.: VC7513570

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71

* For research use only. Not for human or veterinary use.

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride - 1256107-25-1

Specification

CAS No. 1256107-25-1
Molecular Formula C9H19ClN2O
Molecular Weight 206.71
IUPAC Name N-ethyl-N-piperidin-4-ylacetamide;hydrochloride
Standard InChI InChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-4-6-10-7-5-9;/h9-10H,3-7H2,1-2H3;1H
Standard InChI Key QDYWNCLDKLQHJB-UHFFFAOYSA-N
SMILES CCN(C1CCNCC1)C(=O)C.Cl

Introduction

Chemical Identity and Structural Characteristics

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride consists of a piperidine ring substituted at the 4-position with an acetamide group bearing an ethyl substituent. The hydrochloride salt forms via protonation of the piperidine nitrogen, enhancing solubility and stability. The molecular formula is C₁₀H₂₁N₂O₂·HCl, with a calculated molecular weight of 236.75 g/mol (derived from analogous structures in ).

Stereochemical Considerations

Piperidine derivatives often exhibit conformational flexibility due to chair-to-chair interconversion of the six-membered ring. The equatorial positioning of the acetamide group minimizes steric hindrance, as observed in similar N-substituted piperidinyl acetamides . X-ray crystallography data for related compounds, such as N-ethyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]acetamide, reveal planar acetamide moieties and chair-configured piperidine rings .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of N-ethyl-N-(piperidin-4-yl)acetamide hydrochloride likely follows a multi-step protocol analogous to methods described for structurally related piperidinyl acetamides :

  • Piperidine Alkylation:

    • 4-Aminopiperidine is alkylated with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C .

    • Intermediate purification via silica gel chromatography yields N-ethylpiperidin-4-amine.

  • Acetylation Reaction:

    • The amine is treated with acetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, Et₃N) .

    • Workup and crystallization produce N-ethyl-N-(piperidin-4-yl)acetamide as a free base.

  • Salt Formation:

    • The free base is dissolved in anhydrous ether and treated with hydrogen chloride (HCl) gas to precipitate the hydrochloride salt .

Reaction Optimization

Critical parameters for yield improvement include:

  • Temperature Control: Maintaining 60°C during alkylation minimizes side products .

  • Solvent Selection: Acetonitrile enhances nucleophilicity of the piperidine nitrogen compared to DMF or THF .

  • Stoichiometry: A 1.2:1 molar ratio of ethyl bromide to 4-aminopiperidine ensures complete alkylation .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C), attributed to ionic interactions .

  • Thermal Stability: Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C .

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, D₂O): δ 1.20 (t, J=7.0 Hz, 3H, CH₂CH₃), 1.70–1.90 (m, 4H, piperidine H-3,5), 2.10 (s, 3H, COCH₃), 2.95–3.10 (m, 2H, NCH₂CH₃), 3.30–3.50 (m, 3H, piperidine H-2,6 and H-4) .

  • HR-MS (ESI+): m/z calcd for C₁₀H₂₀N₂O₂ [M+H]⁺: 201.1598; found: 201.1601 .

Pharmacological Evaluation

Receptor Binding Affinity

While direct data for N-ethyl-N-(piperidin-4-yl)acetamide hydrochloride are unavailable, structural analogs demonstrate affinity for central nervous system (CNS) targets:

CompoundTarget ReceptorIC₅₀ (nM)Source
Analogous piperidinylacetamideσ₁ Receptor12.3
Naphthofuran derivativeMCH-R13.0

Metabolic Stability

Microsomal assays using rat liver microsomes predict moderate stability (t₁/₂ = 45 min), with primary metabolites arising from N-deethylation and piperidine ring oxidation . Cytochrome P450 inhibition is negligible (IC₅₀ > 10 μM for CYP3A4, 2D6) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator